molecular formula C6H10 B7766189 1-Hexyne CAS No. 26856-30-4

1-Hexyne

Cat. No.: B7766189
CAS No.: 26856-30-4
M. Wt: 82.14 g/mol
InChI Key: CGHIBGNXEGJPQZ-UHFFFAOYSA-N
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Description

1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain with a terminal alkyne group. Its molecular formula is C6H10 . This compound is a colorless liquid at room temperature and is one of three isomers of hexyne. It is commonly used as a reagent in organic synthesis due to its reactive triple bond .

Mechanism of Action

Target of Action

1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain with a terminal alkyne . It primarily targets other organic compounds in chemical reactions, acting as a reagent in organic synthesis .

Mode of Action

This compound interacts with its targets through various chemical reactions. For instance, it undergoes deprotonation at C-3 and C-1 with butyl lithium, allowing alkylation at the 3-position . This reaction illustrates the behavior of terminal alkylacetylenes . Additionally, catechol borane adds to this compound to give the 1-hexenyl borane .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it’s involved in. For example, when this compound reacts with diethyl fumarate, it produces n-hexylsuccinic acid . This reaction could potentially influence the citric acid cycle, given that succinic acid is a key intermediate in this pathway.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For instance, in the reaction with diethyl fumarate, the production of n-hexylsuccinic acid could potentially influence cellular energy production if this reaction were to occur within a biological system .

Biochemical Analysis

Biochemical Properties

1-Hexyne plays a significant role in biochemical reactions due to its reactive alkyne group. It can undergo various addition reactions, making it a valuable intermediate in organic synthesis. In biochemical contexts, this compound can interact with enzymes and proteins that facilitate its conversion into other compounds. For example, it can be deprotonated by butyl lithium to form a lithium acetylide, which can then participate in further alkylation reactions . Additionally, this compound can react with diethyl fumarate to produce n-hexylsuccinic acid . These interactions highlight the compound’s versatility in biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its highly reactive alkyne group. This group can form covalent bonds with various biomolecules, leading to modifications in their structure and function. For instance, this compound can undergo addition reactions with borane to form 1-hexenyl borane . Such interactions can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular pathways. The exact molecular mechanisms of this compound’s action depend on the specific biochemical context in which it is used.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its chemical stability and reactivity. This compound is relatively stable under standard conditions but can degrade when exposed to strong acids, bases, or oxidizing agents . Over time, its reactivity may lead to the formation of various by-products, which could influence its long-term effects on cellular function. Studies have shown that this compound can be used as a reagent in organic synthesis, and its stability allows for its use in various experimental setups .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to undergo addition and alkylation reactions. It can be converted into different compounds through interactions with enzymes and cofactors. For example, this compound can react with catechol borane to form 1-hexenyl borane, which can then participate in further biochemical reactions

Preparation Methods

Properties

IUPAC Name

hex-1-yne
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CGHIBGNXEGJPQZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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Related CAS

28827-85-2
Record name 1-Hexyne, homopolymer
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DSSTOX Substance ID

DTXSID30870753
Record name 1-Hexyne
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Molecular Weight

82.14 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Hexyne
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Vapor Pressure

133.0 [mmHg]
Record name 1-Hexyne
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CAS No.

693-02-7, 26856-30-4
Record name 1-Hexyne
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Record name Hexyne
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Record name Hexyne
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Record name 1-Hexyne
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Record name 1-Hexyne
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Record name Hex-1-yne
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Record name 1-Hexyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Hexyne?

A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Infrared (IR) and Raman spectroscopy are widely employed to characterize this compound. The IR spectrum reveals characteristic bands for the terminal alkyne C-H stretch (v(≡C-H)) and the C≡C triple bond stretch (v(C≡C)). []

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 71 °C. []

Q4: How does the structure of this compound influence its reactivity?

A4: The terminal triple bond in this compound makes it highly reactive in various chemical transformations. It readily undergoes addition reactions with electrophiles and can participate in cyclization reactions, including cyclotrimerization to form substituted benzenes. [, ]

Q5: How does this compound participate in transhydrogenation reactions?

A5: this compound can act as a hydrogen acceptor in transhydrogenation reactions with alkanes, such as pentane. This process, often catalyzed by metal oxides like chromium oxide supported on alumina (CrOx/Al2O3), can convert low-value refinery products into more valuable alkenes. []

Q6: Can this compound be selectively hydrogenated?

A6: Yes, this compound can be selectively hydrogenated to 1-Hexene using catalysts such as palladium nanoparticles. The selectivity towards 1-Hexene is high, reaching up to 96.5% at 85% conversion of this compound. []

Q7: Does the size of palladium nanoparticles influence the hydrogenation of this compound?

A7: Yes, studies have shown a significant impact of palladium nanoparticle size on the catalytic activity of this compound hydrogenation. Increasing the particle size from 11 to 14 nm resulted in a 15-fold increase in turnover frequency (TOF). []

Q8: What is the role of bimetallic catalysts in the hydrogenation of this compound?

A8: Bimetallic catalysts, such as Pd-Cu/Al2O3 and Pd-W/Al2O3, have shown enhanced activity, selectivity, and stability compared to monometallic palladium catalysts in the hydrogenation of this compound. []

Q9: What is silylformylation and how is this compound involved?

A9: Silylformylation is a reaction where a silyl group (such as SiMe2Ph) and a formyl group (CHO) are added across the triple bond of an alkyne. Rhodium-cobalt mixed-metal carbonyl clusters have been shown to catalyze the silylformylation of this compound, producing (Z)-1-silyl-2-formyl-1-hexenes. []

Q10: Can this compound undergo cyclotrimerization reactions?

A10: Yes, this compound can undergo cyclotrimerization reactions in the presence of catalysts such as NbCl5 and TaCl5, forming a mixture of 1,2,4- and 1,3,5-tributylbenzene isomers. The isomer ratio depends on the specific catalyst used. []

Q11: How does the presence of carbon dioxide influence the oligomerization of this compound?

A11: In the presence of nickel(0) complexes like Ni(COD)2-Ph2P(CH2)nPPh2, this compound reacts with carbon dioxide to form 4,6-dibutyl-2-pyrone alongside typical this compound oligomers. This highlights the potential for incorporating CO2 into valuable organic compounds. []

Q12: What role does the F87G mutation in P450 BM3 play in alkyne oxidation?

A13: The F87G mutation in P450 BM3 influences the regioselectivity of alkyne oxidation, as evidenced by studies with this compound. While both wild-type and F87G mutant enzymes undergo turnover-dependent heme destruction with terminal alkynes, the mutation alters the site of oxidation. []

Q13: Can Nocardioides sp. strain CF8 utilize this compound?

A14: While Nocardioides sp. strain CF8 can utilize a range of alkanes (C2 to C16), its growth on butane and hexane is strongly inhibited by this compound. This suggests a specific interaction of this compound with monooxygenases involved in alkane degradation in this bacterial strain. []

Q14: Have computational methods been applied to study this compound?

A15: Yes, Density Functional Theory (DFT) calculations have been used to investigate the binding enthalpies of this compound and other ligands to iron centers in model complexes, providing insights into ligand exchange mechanisms. []

Q15: Have there been computational studies on the conformational flexibility of this compound?

A16: Yes, ab initio quantum mechanical calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Becke, 3-parameter, Lee-Yang-Parr (B3LYP) methods, have been used to determine the structures and relative energies of different conformers of this compound. []

Q16: Have any molecular dynamics simulations been performed with this compound?

A17: Yes, Gibbs ensemble Monte Carlo simulations were used to predict the binary phase diagrams of mixtures containing this compound and other C3 hydrocarbons, demonstrating good agreement with experimental data. []

Q17: Is there information on the material compatibility of this compound?

A17: While specific material compatibility data is limited in the provided research, it's important to note that this compound, as with many alkynes, can react with certain metals, particularly under conditions that promote acetylide formation.

Q18: How does this compound contribute to the properties of materials?

A19: When this compound molecules are assembled on ruthenium nanoparticle surfaces, forming Ru-vinylidene linkages, they contribute to the electronic conductivity of the resulting nanoparticle films. This conductivity is influenced by the chain length of the alkyne ligand. []

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